DNDI-6174

antiparasitic drug discovery Leishmania donovani cytochrome bc1 inhibition

Standard antileishmanial susceptibility panels lack a specific cytochrome bc1 Qi site reference standard. DNDI-6174 addresses this gap with validated nanomolar potency and translational data: • IC50 8 nM (promastigote) / 2 nM (amastigote) Complex III lysates; EC50 24 nM against wild-type L. donovani • >1,250-fold selectivity window over human cytochrome bc1; no cross-resistance with miltefosine/paromomycin • In vivo efficacy established at 12.5 mg/kg BID oral in murine VL models Supplied as research-grade solid (≥95%), suitable as a positive control for bc1 inhibition assays, resistance profiling, and preclinical efficacy benchmarking.

Molecular Formula C16H13N5O2
Molecular Weight 307.31 g/mol
Cat. No. B12381577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNDI-6174
Molecular FormulaC16H13N5O2
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N=C(N=C2N1)N)C)C3=C4C(=C(C=C3)C#N)OCO4
InChIInChI=1S/C16H13N5O2/c1-7-11(12-8(2)20-16(18)21-15(12)19-7)10-4-3-9(5-17)13-14(10)23-6-22-13/h3-4H,6H2,1-2H3,(H3,18,19,20,21)
InChIKeyUFCPCEFCXDROHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNDI-6174 Procurement for Antiparasitic Research


7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile (CAS 2868298-43-3; synonym DNDI-6174) is a pyrrolopyrimidine derivative developed as a preclinical candidate for visceral leishmaniasis [1]. This compound functions as an inhibitor of the Leishmania cytochrome bc1 complex (Complex III of the mitochondrial electron transport chain), a target distinct from current first-line antileishmanial agents [2]. The compound has a molecular weight of 307.31 g/mol, a molecular formula of C16H13N5O2, and is available as a research-grade chemical with purity ≥95% . DNDI-6174 has completed preclinical development and is nominated as a clinical candidate with Phase I trials anticipated to begin in Q1 2027 [3].

Target Leishmania cytochrome bc1 Qi site inhibition
Mechanism Distinct from first-line antileishmanial agents
Stage Preclinical candidate for visceral leishmaniasis research
Format Research-grade purity for reproducible assays

Differentiation of DNDI-6174 from Generic Analogs


Pyrrolopyrimidine scaffolds are used broadly across kinase inhibitor programs (e.g., DYRK1/CLK1 inhibitors, JAK inhibitors) and antiparasitic research, but substitution patterns dictate target specificity, potency, and safety margins [1]. The combination of the 2-amino-4,6-dimethyl substitution on the pyrrolopyrimidine core with the 1,3-benzodioxole-4-carbonitrile moiety confers specific inhibition of the cytochrome bc1 Qi site, a profile not shared by other pyrrolopyrimidines optimized for kinase targets [2]. Substituting a generic pyrrolopyrimidine building block or a structurally related analog will not recapitulate the established in vivo efficacy, safety profile, and translational development package of DNDI-6174. The evidence presented in Section 3 quantifies precisely how this compound differs from comparator agents across multiple performance dimensions.

Target specificity

Generic pyrrolopyrimidines lack the Qi-site inhibition profile conferred by the 2-amino-4,6-dimethyl and benzodioxole-carbonitrile substitution.

Off-target activity

Pyrrolopyrimidines optimized for kinase programs (DYRK1, CLK1, JAK) exhibit divergent selectivity that may confound Leishmania assays.

Translational package

Substitute compounds lack the established in vivo efficacy and safety data package; study endpoints may not transfer.

DNDI-6174 Comparative Performance Evidence


In Vitro Potency Against L. donovani Wild-Type

DNDI-6174 exhibits EC50 of 24 ± 1 nM against wild-type L. donovani promastigotes [1]. This potency places DNDI-6174 in a lower nanomolar range than several current standard-of-care agents. Miltefosine demonstrates EC50 values of approximately 2-5 μM against L. donovani promastigotes (representing a >80-fold difference) [2]. Paromomycin exhibits EC50 values in the 50-100 μM range (approximately 2000- to 4000-fold less potent) [2]. Amphotericin B shows EC50 of approximately 100-200 nM, roughly 4- to 8-fold less potent than DNDI-6174 [3].

In Vitro Potency
Cross-study comparable
EC50 24 nM vs miltefosine ~2–5 μM, paromomycin 50–100 μM, amphotericin B 100–200 nM
Supports assay sensitivity context
L. donovani promastigotes; ≥3 biological replicates
antiparasitic drug discovery Leishmania donovani cytochrome bc1 inhibition in vitro potency

Cross-Resistance Profile in Drug-Resistant Leishmania

DNDI-6174 retains full activity against Leishmania clones resistant to currently used therapeutics, specifically paromomycin (PM) and miltefosine (MIL) . In contrast, these resistant clones exhibit substantially reduced susceptibility to the comparator drugs themselves, with reported resistance indices of >10-fold for miltefosine-resistant strains [1]. This differential resistance profile is attributed to DNDI-6174's distinct molecular target (cytochrome bc1 Qi site) compared to miltefosine (disrupts lipid metabolism and mitochondrial function via Akt/PKB inhibition) and paromomycin (binds 16S rRNA, inhibits protein synthesis) [2].

Cross-Resistance Profile
Direct head-to-head
Retains full activity (no EC50 shift) vs >10-fold shift for miltefosine and paromomycin in resistant clones
Enables resistance mechanism studies
PM- and MIL-resistant L. donovani clones
drug resistance Leishmania cytochrome bc1 cross-resistance

Cytochrome bc1 Selectivity: Parasite vs. Human

DNDI-6174 exhibits significant selectivity for Leishmania cytochrome bc1 over the human ortholog [1]. The compound demonstrates IC50 values of 8 nM and 2 nM against Complex III in lysates prepared from L. donovani promastigote and axenic amastigote stages, respectively . In contrast, no significant inhibition of human cytochrome bc1 is observed at concentrations up to 10 μM [1]. In a 14-day exploratory toxicology study in rats, no major flags were identified [2]. This selectivity profile contrasts with some earlier-generation cytochrome bc1 inhibitors (e.g., atovaquone) that exhibit narrower species selectivity windows [3].

Parasite Selectivity
Direct head-to-head
Selectivity window >1,250-fold; L. donovani IC50 2–8 nM vs no human bc1 inhibition up to 10 μM
Supports selectivity-based assay interpretation
Compared to atovaquone window ~10–50-fold
target selectivity mitochondrial toxicity cytochrome bc1 therapeutic index

In Vivo Efficacy in Murine Leishmaniasis Model

DNDI-6174 (12.5 mg/kg twice daily or 25 mg/kg once daily, oral) significantly decreased liver parasite burden in infected BALB/c mice . The compound demonstrates the potential to approach sterile cure in animal models of infection [1]. By comparison, miltefosine requires 10-20 mg/kg daily oral dosing for 5 days to achieve comparable parasite burden reduction in the same model [2]. Paromomycin, due to poor oral bioavailability, requires parenteral administration (intramuscular) at 10-50 mg/kg for equivalent efficacy, limiting its utility in oral dosing paradigms [3].

In Vivo Efficacy
Cross-study comparable
12.5 mg/kg BID or 25 mg/kg QD oral reduces liver parasite burden; potential sterile cure
Supports in vivo model-response context
BALB/c mouse VL model; oral route vs. miltefosine and paromomycin
in vivo efficacy Leishmania parasite burden preclinical development

DNDI-6174 Optimal Research Applications


Positive Control for Cytochrome bc1 Inhibition

DNDI-6174 serves as an optimal positive control compound for cytochrome bc1 inhibition assays in Leishmania drug discovery programs. With IC50 values of 8 nM and 2 nM against L. donovani promastigote and amastigote Complex III lysates respectively , the compound provides a robust, reproducible benchmark for high-throughput screening. Its selectivity for parasite over human cytochrome bc1 (>1,250-fold window [1]) ensures that assay signals reflect parasite-specific inhibition rather than off-target mitochondrial effects. Procurement of DNDI-6174 as a reference standard enables consistent assay validation across screening campaigns and facilitates cross-laboratory data harmonization.

Reference Compound for Drug-Resistant Leishmania

For laboratories characterizing clinical isolates or laboratory-generated Leishmania strains with suspected drug resistance, DNDI-6174 provides a valuable reference point due to its retained activity against clones resistant to miltefosine and paromomycin . The compound's distinct mechanism (cytochrome bc1 Qi site inhibition [1]) means it does not exhibit cross-resistance with first-line agents. Including DNDI-6174 in susceptibility testing panels alongside standard antileishmanials allows researchers to differentiate between multidrug resistance phenotypes and target-specific resistance mechanisms, improving the accuracy of resistance surveillance and mechanism-of-action studies.

Oral Antileishmanial Reference Standard

In murine visceral leishmaniasis models, DNDI-6174 (12.5 mg/kg BID or 25 mg/kg QD oral) demonstrates consistent liver parasite burden reduction with potential for sterile cure . This established in vivo profile makes DNDI-6174 suitable as a reference standard for benchmarking novel antileishmanial candidates in animal efficacy studies. Unlike paromomycin (which requires intramuscular administration due to negligible oral bioavailability [1]), DNDI-6174 enables oral dosing paradigms that more closely model clinical administration routes. Laboratories conducting preclinical efficacy studies can procure DNDI-6174 to establish baseline efficacy thresholds and enable head-to-head comparisons with test compounds under standardized conditions.

Mechanistic Probe for Kinetoplastid ETC

DNDI-6174 targets the Qi site of L. donovani cytochrome b within Complex III of the mitochondrial electron transport chain . This defined mechanism distinguishes it from other antileishmanial agents that act on different mitochondrial targets (e.g., miltefosine on lipid metabolism/Akt signaling, amphotericin B on ergosterol/membrane integrity). Researchers investigating kinetoplastid mitochondrial biology, electron transport chain function, or mechanisms of programmed cell death can procure DNDI-6174 as a specific chemical probe to dissect Complex III-dependent pathways. Its nanomolar potency (EC50 = 24 nM against wild-type L. donovani [1]) enables clean pharmacological interrogation at concentrations that minimize off-target effects.

Application
Selection Property
Validation Focus
Cytochrome bc1 inhibition assay reference
Qi-site specific inhibition, parasite-selective profile
Cross-species selectivity and enzymatic benchmarking
Drug-resistant strain susceptibility testing
Retained potency in resistant clones
Cross-resistance pattern evaluation
Oral in vivo efficacy benchmarking
Oral bioavailability and dose-response profile
Model-response endpoint validation
Mitochondrial ETC pathway studies
Complex III Qi-site inhibition
Pathway dissection and mechanism-of-action studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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